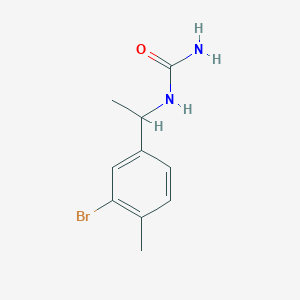
1-(1-(3-Bromo-4-methylphenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Bromo-4-methylphenyl)ethyl)urea is an organic compound that belongs to the class of ureas It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Bromo-4-methylphenyl)ethyl)urea typically involves the reaction of 3-bromo-4-methylacetophenone with ethylamine to form the intermediate 1-(3-bromo-4-methylphenyl)ethylamine. This intermediate is then reacted with an isocyanate to yield the final product, this compound. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Bromo-4-methylphenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the urea moiety.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Products may include this compound oxides or hydroxyl derivatives.
Reduction: Products may include 1-(1-(3-Methylphenyl)ethyl)urea or other reduced forms.
Substitution: Products may include 1-(1-(3-Hydroxy-4-methylphenyl)ethyl)urea or 1-(1-(3-Amino-4-methylphenyl)ethyl)urea.
Scientific Research Applications
1-(1-(3-Bromo-4-methylphenyl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(3-Bromo-4-methylphenyl)ethyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(3-Chloro-4-methylphenyl)ethyl)urea
- 1-(1-(3-Fluoro-4-methylphenyl)ethyl)urea
- 1-(1-(3-Methylphenyl)ethyl)urea
Uniqueness
1-(1-(3-Bromo-4-methylphenyl)ethyl)urea is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro, fluoro, or unsubstituted analogs.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethylurea |
InChI |
InChI=1S/C10H13BrN2O/c1-6-3-4-8(5-9(6)11)7(2)13-10(12)14/h3-5,7H,1-2H3,(H3,12,13,14) |
InChI Key |
FCPBTHWXJMAVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


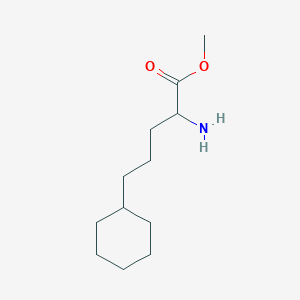
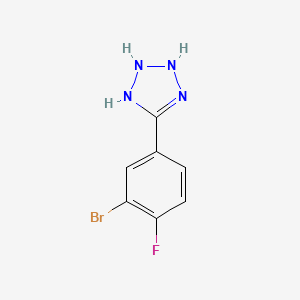
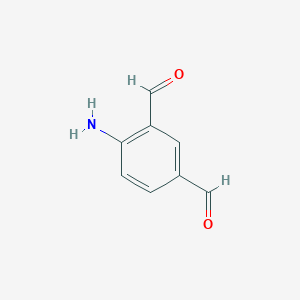

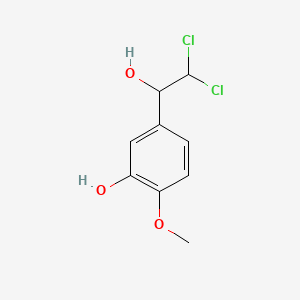
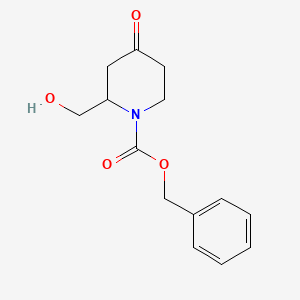
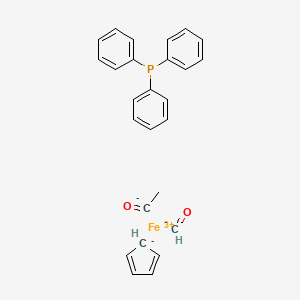
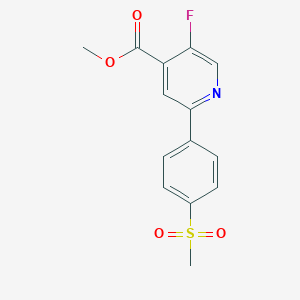
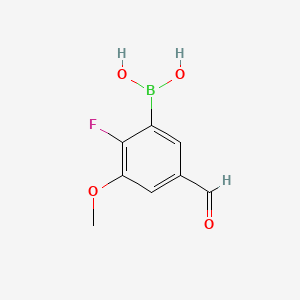
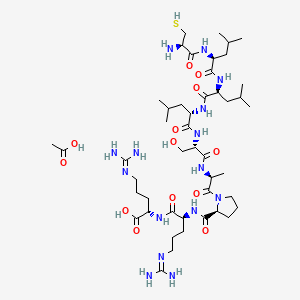
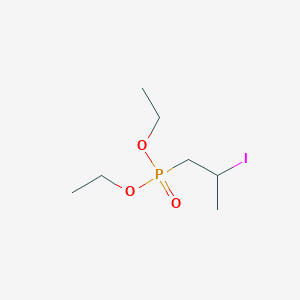

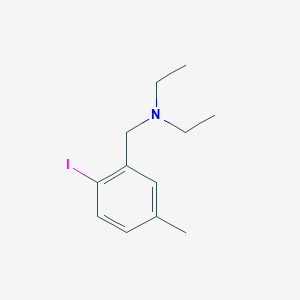
![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
